molecular formula C12H15BrO B15124231 2-(4-Bromophenyl)cyclohexanol

2-(4-Bromophenyl)cyclohexanol

Cat. No.: B15124231
M. Wt: 255.15 g/mol
InChI Key: OTIYGHQSJSVSJP-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)cyclohexanol is an organic compound with the molecular formula C12H15BrO It consists of a cyclohexanol ring substituted with a 4-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)cyclohexanol typically involves the reaction of 4-bromobenzene with cyclohexanone in the presence of a reducing agent. One common method is the Grignard reaction, where 4-bromophenylmagnesium bromide reacts with cyclohexanone to form the desired product. The reaction is usually carried out in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters more precisely.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)cyclohexanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form cyclohexane derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-(4-Bromophenyl)cyclohexanone.

    Reduction: Formation of 2-(4-Bromophenyl)cyclohexane.

    Substitution: Formation of various substituted cyclohexanol derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromophenyl)cyclohexanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)cyclohexanol depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simple alcohol with a cyclohexane ring.

    4-Bromophenol: A phenol derivative with a bromine substituent.

    2-Phenylcyclohexanol: Similar structure but without the bromine atom.

Uniqueness

2-(4-Bromophenyl)cyclohexanol is unique due to the presence of both the cyclohexanol ring and the 4-bromophenyl group. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity.

Properties

IUPAC Name

2-(4-bromophenyl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11-12,14H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIYGHQSJSVSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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